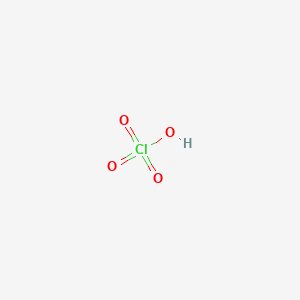

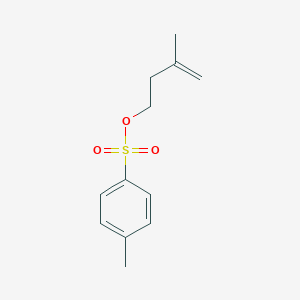

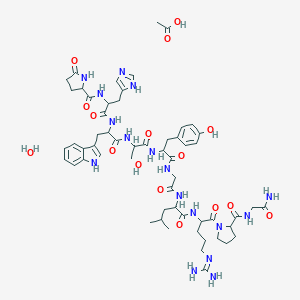

![molecular formula C17H10O B105084 7H-苯并[c]芴-7-酮 CAS No. 6051-98-5](/img/structure/B105084.png)

7H-苯并[c]芴-7-酮

描述

7H-benzo[c]fluoren-7-one is a chemical compound with the molecular formula C17H10O . It has a molecular weight of 230.2607 .

Synthesis Analysis

While specific synthesis methods for 7H-benzo[c]fluoren-7-one were not found in the search results, benzo[c]fluorene, a related compound, can be synthesized in a four-step process starting with 1-indanone . This process involves bromination, dehydrobromination, self-condensation, and reduction .Molecular Structure Analysis

The molecular structure of 7H-benzo[c]fluoren-7-one consists of a fluorene-derived molecule with an extra benzene ring . This benzene ring is attached to the fluorene-derived molecule .Physical And Chemical Properties Analysis

7H-benzo[c]fluoren-7-one is a solid at 20°C . It has a molecular weight of 230.2607 .科学研究应用

Optoelectronic Performances

“7H-benzo[c]fluoren-7-one” has been used as an electron acceptor unit in the design and synthesis of novel D-A-D type molecules, such as EBZFO1 and TBZFO2 . These molecules also include 3,4-ethylenedioxythiophene (EDOT) and thiophene (Th) as the terminal donor units . The optoelectronic performances of these molecules can be tuned, making them useful in the field of optoelectronics .

Electrochemical Properties

The electrochemical properties of the D-A polymers prepared from these molecules have been studied . For example, P (EBZFO1) displayed much better redox stability (remaining 78.4% electroactivity after 1000 cycles), good optical stability (2% reduction in optical contrast after 1500 s), and stable optical memory .

Electrochromic Performances

The D-A polymers also show different electrochromic performances . P (EBZFO1) showed favorable optical contrast (10.33%) at 433 nm with a very fast response time of 0.34 s, and decent coloration efficiency (201.47 cm2 C-1) . These properties make it a suitable electrochromic material for smart windows or displays .

Material Science

In the field of material science, “7H-benzo[c]fluoren-7-one” can be used in the synthesis of new materials with unique properties . For example, the D-A polymers synthesized using this compound have unique electrochemical and electrochromic properties .

Chemical Synthesis

“7H-benzo[c]fluoren-7-one” can be used in the synthesis of new chemical compounds . For example, it has been used as an electron acceptor unit in the synthesis of novel D-A-D type molecules .

Chromatography

“7H-benzo[c]fluoren-7-one” can potentially be used in chromatography . As a compound with a unique structure and properties, it could be used as a standard or a target compound in chromatographic analysis .

安全和危害

作用机制

Target of Action

7H-benzo[c]fluoren-7-one is a complex organic compound that has been used as an electron acceptor unit in the design and synthesis of D-A-D type molecules . The primary targets of this compound are the terminal donor units, which include 3,4-ethylenedioxythiophene (EDOT) and thiophene (Th) .

Mode of Action

The compound interacts with its targets through a process of electron acceptance. This interaction results in the formation of D-A polymers, which are prepared by an electrochemical deposition method . The electrochemical behavior of the monomers and the electrochemical properties of the D-A polymers are then studied .

Pharmacokinetics

It is known that the compound has high gi absorption and is a substrate for p-gp . It is also an inhibitor of CYP1A2 and CYP2C19 . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The action of 7H-benzo[c]fluoren-7-one results in the formation of D-A polymers with varying electrochemical and electrochromic properties . For instance, one of the polymers, P(EBZFO1), displayed much better redox stability, good optical stability, and stable optical memory . On the other hand, P(TBZFO2) showed inferior redox stability .

Action Environment

The action, efficacy, and stability of 7H-benzo[c]fluoren-7-one can be influenced by various environmental factors. For example, the electrochemical behavior of the compound and its resulting polymers can be affected by the conditions of the electrochemical deposition process . Additionally, the compound’s pharmacokinetic properties, such as its GI absorption and P-gp substrate status, could be influenced by factors like pH and the presence of other compounds .

属性

IUPAC Name |

benzo[c]fluoren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYWCEDYVLPNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209258 | |

| Record name | 7H-Benzo(c)fluoren-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-benzo[c]fluoren-7-one | |

CAS RN |

6051-98-5 | |

| Record name | 7H-Benzo[c]fluoren-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Benzo(c)fluoren-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Benzo(c)fluoren-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic pathways for 7H-benzo[c]fluoren-7-one?

A1: Several synthetic routes have been explored for 7H-benzo[c]fluoren-7-one. One approach utilizes dimethoxynaphthaldehydes as starting materials, employing oxazolines as activating groups for aromatic nucleophilic substitution to yield hydroxy-7H-benzo[c]fluoren-7-ones. [] Another method involves the isomerization of specific naphthalene-2,3-dicarboxylic anhydrides using aluminium chloride. [] Additionally, the thermolysis of 3-bromo-6-methoxyindene, obtained through the photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide, can also lead to the formation of a 7H-benzo[c]fluoren-7-one derivative. [, ]

Q2: Has 7H-benzo[c]fluoren-7-one been detected in environmental samples?

A2: Yes, 7H-benzo[c]fluoren-7-one has been identified in size-segregated urban aerosol samples. Notably, its distribution across different aerosol sizes appears to correlate with its molecular weight. []

Q3: How does the structure of 7H-benzo[c]fluoren-7-one relate to its potential biological activity?

A3: 7H-benzo[c]fluoren-7-one, being a polycyclic aromatic ketone (PAK), exhibits structural similarities to other PAHs, some of which are known aryl hydrocarbon receptor (AhR) ligands. Studies have demonstrated that 7H-benzo[c]fluoren-7-one exhibits significant AhR activity in both mouse hepatoma cells and yeast cells engineered to express human AhR. [] This suggests its potential to interact with biological systems through AhR-mediated pathways.

Q4: Are there any applications of 7H-benzo[c]fluoren-7-one in materials science?

A4: Research has explored the use of spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF), a structural derivative of 7H-benzo[c]fluoren-7-one, in the development of new blue organic light-emitting diode (OLED) host materials. [] These SBFF-based materials demonstrated promising blue electroluminescence properties, suggesting their potential utility in OLED display technologies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)